molecular formula C17H12F2N4O2 B2434771 4-(3,5-difluorophenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid CAS No. 1775526-47-0

4-(3,5-difluorophenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B2434771
CAS No.: 1775526-47-0
M. Wt: 342.306
InChI Key: SHVUJSRZDPWVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine core substituted with a difluorophenyl group and a pyridinylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the difluorophenyl and pyridinylmethylamino groups through nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include key signaling or metabolic pathways in cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-(3,5-Difluorophenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid
  • 4-(3,5-Difluorophenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid

Uniqueness

The uniqueness of 4-(3,5-difluorophenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the difluorophenyl group may enhance its stability and reactivity, while the pyridinylmethylamino group can influence its binding affinity and specificity for molecular targets.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-2-(pyridin-4-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-12-5-11(6-13(19)7-12)15-14(16(24)25)9-22-17(23-15)21-8-10-1-3-20-4-2-10/h1-7,9H,8H2,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVUJSRZDPWVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=NC=C(C(=N2)C3=CC(=CC(=C3)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.